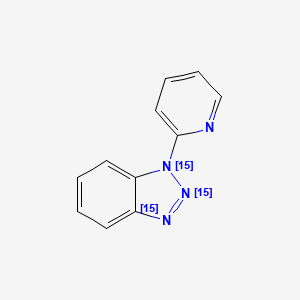

1-(2-Pyridinyl)benzotriazole-15N3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

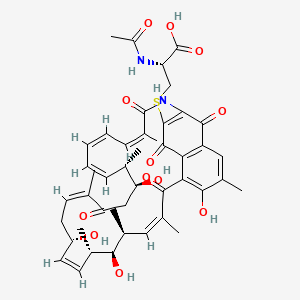

“1-(2-Pyridinyl)benzotriazole-15N3” is a chemical compound with the molecular formula C11H8N4 . It is used in various fields such as cancer research, neurology, infectious disease research, and pharmaceutical toxicology .

Molecular Structure Analysis

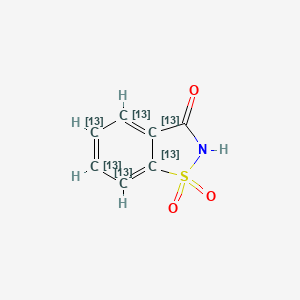

The molecular structure of “1-(2-Pyridinyl)benzotriazole-15N3” consists of 11 carbon atoms, 8 hydrogen atoms, and 4 nitrogen atoms .Scientific Research Applications

Chemistry and Properties

Benzotriazole compounds, including derivatives like "1-(2-Pyridinyl)benzotriazole-15N3," have been extensively studied for their versatile chemical properties and applications. A review by Boča et al. (2011) summarizes the chemistry of compounds containing benzimidazole and benzothiazole groups, highlighting their preparation, protonated/deprotonated forms, complex compounds, and significant properties such as spectroscopic, structural, and biological activities (Boča, Jameson, & Linert, 2011).

Synthesis and Environmental Application

Gu et al. (2009) discussed a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), an intermediate in creating metal passivators and light-sensitive materials. This highlights the environmental and industrial significance of benzotriazole derivatives (Gu, Yu, Zhang, & Xu, 2009).

Biological and Medicinal Chemistry

Research into the biological applications of benzotriazole derivatives, such as 1,3,4-oxadiazole tailored compounds, reveals their binding efficacy with various enzymes and receptors, indicating a wide range of bioactivities. This underscores their potential in developing new medicinal agents (Verma et al., 2019).

Corrosion Inhibition

Kuznetsov (2020) reviewed the use of benzotriazole derivatives, including 1,2,3-benzotriazole, as corrosion inhibitors for metals such as iron, steel, and aluminum alloys. This work emphasizes the role of these compounds in protecting metals from corrosion, highlighting their importance in industrial applications (Kuznetsov, 2020).

Optoelectronic Materials

Lipunova et al. (2018) explored the synthesis and application of quinazoline and pyrimidine derivatives in optoelectronic materials. This review underscores the potential of benzotriazole-related compounds in creating novel materials for electronic devices and sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

Mode of Action

Benzotriazole derivatives, a class of compounds to which 1-(2-pyridinyl)benzotriazole-15n3 belongs, have been extensively explored for their synthetic utility and biological activity . They have shown outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Result of Action

Benzotriazole derivatives have demonstrated a broad spectrum of biological properties, including plant growth regulation, choleretic, antibacterial, antiprotozoal, and antiviral activity .

properties

IUPAC Name |

1-pyridin-2-ylbenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-6-10-9(5-1)13-14-15(10)11-7-3-4-8-12-11/h1-8H/i13+1,14+1,15+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWBWUGSSFRASR-UIDJNKKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)[15N]=[15N][15N]2C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Pyridinyl)benzotriazole-15N3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

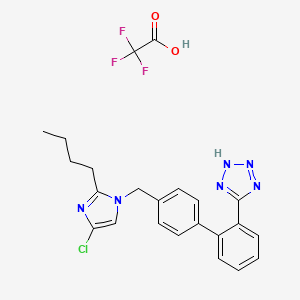

![1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole](/img/structure/B564794.png)

![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)